![molecular formula C14H17NO3 B13867107 4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
4-[(2-Cyclopentylacetyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Cyclopentylacetyl)amino]benzoic acid is an organic compound with the molecular formula C14H17NO3 It is a derivative of benzoic acid, where the amino group is substituted with a cyclopentylacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclopentylacetyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 2-cyclopentylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-[(2-Cyclopentylacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4-[(2-Cyclopentylacetyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-Cyclopentylacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylacetyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: A precursor to 4-[(2-Cyclopentylacetyl)amino]benzoic acid, commonly used in the synthesis of folate.
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a vitamin B complex component.
4-(4-Oxo-6-phenyl-2-thioxotetrahydropyrimidin-1-yl)benzoic acid: Exhibits significant cytotoxic activity against cancer cell lines.
Uniqueness
This compound is unique due to the presence of the cyclopentylacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and enhances its utility in various applications.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
4-[(2-cyclopentylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C14H17NO3/c16-13(9-10-3-1-2-4-10)15-12-7-5-11(6-8-12)14(17)18/h5-8,10H,1-4,9H2,(H,15,16)(H,17,18) |
InChI 键 |
LNEVFPANAUSLMC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)

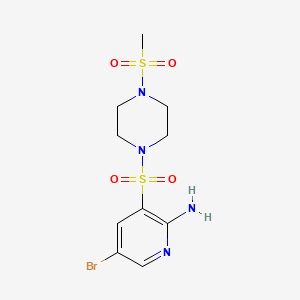

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

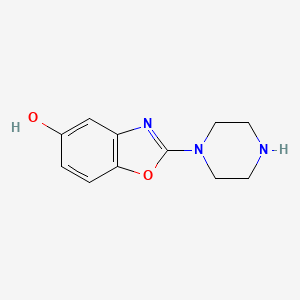
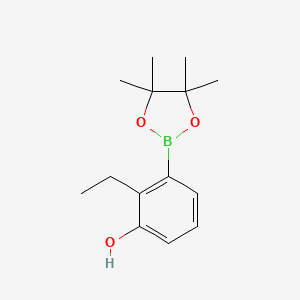
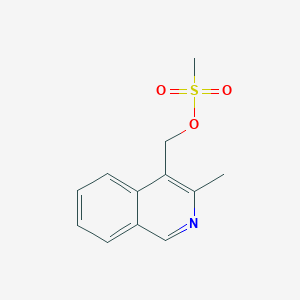
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
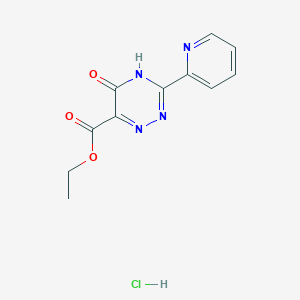
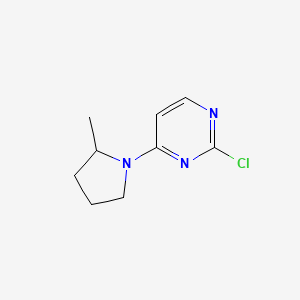
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
